molecular formula C12H17ClN2O4 B14674527 1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 33021-68-0

1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B14674527
CAS No.: 33021-68-0
M. Wt: 288.73 g/mol
InChI Key: RVSXAKGVAATORR-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a urea backbone with a 2-chloroethyl group and a 3,4,5-trimethoxyphenyl group attached to it. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 3,4,5-trimethoxyaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 2-chloroethyl isocyanate by reacting 2-chloroethylamine with phosgene.

    Step 2: Reaction of 3,4,5-trimethoxyaniline with 2-chloroethyl isocyanate in an appropriate solvent (e.g., dichloromethane) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ureas.

    Oxidation: Formation of quinones.

    Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is largely dependent on its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The trimethoxyphenyl group may also interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-phenylurea: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea: Contains a single methoxy group, leading to variations in biological activity.

    1-(2-Chloroethyl)-3-(3,4-dimethoxyphenyl)urea: Has two methoxy groups, which may affect its chemical behavior and applications.

Uniqueness

1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

33021-68-0

Molecular Formula

C12H17ClN2O4

Molecular Weight

288.73 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea

InChI

InChI=1S/C12H17ClN2O4/c1-17-9-6-8(15-12(16)14-5-4-13)7-10(18-2)11(9)19-3/h6-7H,4-5H2,1-3H3,(H2,14,15,16)

InChI Key

RVSXAKGVAATORR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCCCl

Origin of Product

United States

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